molecular formula C19H23N3O3S B6045796 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B6045796
M. Wt: 373.5 g/mol
InChI Key: HLKJPVRFCZCXBB-UHFFFAOYSA-N
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Description

3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core, substituted with an azepane-1-sulfonyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Azepane-1-Sulfonyl Group: This step involves the sulfonylation of the azepane ring, which can be achieved using sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with a pyridin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(AZEPANE-1-SULFONYL)-5-{PYRAZOLO[1,5-A]PYRIDIN-7-YL}BENZOIC ACID
  • 3-(AZEPANE-1-SULFONYL)-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2-DIHYDROPYRIDIN-2-ONE

Uniqueness

3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(21-15-17-9-3-4-11-20-17)16-8-7-10-18(14-16)26(24,25)22-12-5-1-2-6-13-22/h3-4,7-11,14H,1-2,5-6,12-13,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJPVRFCZCXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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